Emtricitabine Carboxylic Acid

Description

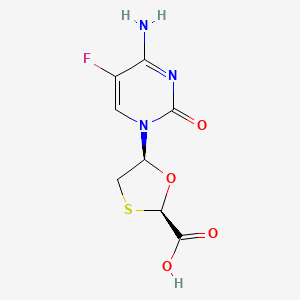

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3O4S/c9-3-1-12(8(15)11-5(3)10)4-2-17-7(16-4)6(13)14/h1,4,7H,2H2,(H,13,14)(H2,10,11,15)/t4-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHACZWRCOKKIZ-MHTLYPKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)C(=O)O)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)C(=O)O)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1238210-10-0 | |

| Record name | Emtricitabine carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1238210100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMTRICITABINE CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61557K3S8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to Emtricitabine Carboxylic Acid: Structure, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Metabolite Profiling in Antiretroviral Therapy

Emtricitabine (FTC) is a cornerstone of combination antiretroviral therapy (cART) for the treatment and prevention of HIV-1 infection.[1] As a synthetic nucleoside reverse transcriptase inhibitor (NRTI) and an analog of cytidine, its efficacy hinges on its intracellular conversion to the active triphosphate form, which acts as a chain terminator for viral DNA synthesis.[1][2][3] However, understanding the complete pharmacokinetic profile of a drug requires in-depth characterization of its metabolites. Emtricitabine Carboxylic Acid is a metabolite of Emtricitabine, and its study is crucial for a complete understanding of the parent drug's disposition and for ensuring the purity and safety of the pharmaceutical formulation.[4]

This guide offers a detailed examination of Emtricitabine Carboxylic Acid, providing the technical data and procedural insights necessary for researchers in virology, pharmacology, and drug development.

Core Chemical Identity and Structure

Emtricitabine Carboxylic Acid is formally identified as (2R,5S)-5-(4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid.[4][5] It is recognized as a significant impurity and metabolite of Emtricitabine.[4]

Structural Elucidation

The core structure consists of a 5-fluorocytosine base linked to a 1,3-oxathiolane ring. The key distinction from the parent drug, Emtricitabine, is the oxidation of the hydroxymethyl group at the 2-position of the oxathiolane ring to a carboxylic acid. This transformation significantly alters the molecule's polarity and chemical properties.

Caption: 2D structure of Emtricitabine Carboxylic Acid.

Physicochemical Properties

A summary of the key chemical identifiers and properties for Emtricitabine Carboxylic Acid is provided below.

| Property | Value | Source |

| IUPAC Name | (2R,5S)-5-(4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid | [4][5][6] |

| CAS Number | 1238210-10-0 | [4][5][6][7] |

| Molecular Formula | C₈H₈FN₃O₄S | [4][5][6] |

| Molecular Weight | 261.23 g/mol | [4][6] |

| Appearance | White to Off-White Solid | [4][6] |

| SMILES | NC1=NC(N([C@H]2OSC2)C=C1F)=O | [5] |

Rationale for Importance: Accurate identification through these parameters is fundamental for regulatory submissions, synthesis of analytical standards, and ensuring the correct compound is being studied in experimental settings. The increased polarity due to the carboxylic acid group suggests higher water solubility compared to the parent drug, which can influence its pharmacokinetic behavior and analytical separation conditions.[4]

Metabolic Pathway and Pharmacokinetic Profile

Emtricitabine undergoes limited metabolism in humans, with the majority of the dose being excreted unchanged in the urine.[8][9] However, several metabolic pathways have been identified, leading to the formation of metabolites including Emtricitabine Carboxylic Acid.

Formation of Emtricitabine Carboxylic Acid

While the primary metabolic pathways for Emtricitabine involve oxidation of the thiol group to form 3'-sulfoxide diastereomers (approx. 9% of dose) and glucuronidation (approx. 4% of dose), other minor oxidative pathways exist.[8][10] The formation of the carboxylic acid derivative is a result of the oxidation of the primary alcohol (hydroxymethyl group) on the oxathiolane ring.

Causality: This oxidation is likely mediated by cytosolic alcohol dehydrogenase and aldehyde dehydrogenase enzymes, a common metabolic route for primary alcohols in xenobiotics. Although a minor pathway, its characterization is vital. In cases of renal impairment, the clearance of the parent drug and its metabolites is reduced, potentially increasing the plasma concentrations of all metabolites.[9][11] Understanding these minor pathways is therefore critical for assessing drug safety in specific patient populations.

Caption: Simplified metabolic fate of Emtricitabine.

Pharmacokinetic Considerations

The pharmacokinetics of Emtricitabine are well-characterized by rapid oral absorption and a terminal half-life of approximately 10 hours.[1][8][12] Elimination is primarily renal, involving both glomerular filtration and active tubular secretion.[8][9]

Field Insight: The introduction of a carboxyl group makes the metabolite more polar than the parent drug. This has two major implications for researchers:

-

Renal Clearance: Increased polarity typically facilitates more rapid renal excretion. Therefore, under normal renal function, the half-life of Emtricitabine Carboxylic Acid is expected to be shorter than that of Emtricitabine itself.

-

Cellular Permeability: The negatively charged carboxylate at physiological pH may reduce the molecule's ability to cross cell membranes compared to the neutral parent drug. This suggests that Emtricitabine Carboxylic Acid is unlikely to be a significant contributor to the intracellular pool of active antiviral metabolites. Its primary role is likely that of a clearance product.

Analytical Methodologies for Quantification

Accurate and precise quantification of Emtricitabine Carboxylic Acid is essential for pharmacokinetic studies, metabolite profiling, and quality control of the active pharmaceutical ingredient (API). Given its polar nature and expected low concentrations in biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for analysis.

Experimental Protocol: Quantification in Human Plasma

This protocol outlines a robust, self-validating method for the determination of Emtricitabine Carboxylic Acid in human plasma.

Objective: To achieve a Lower Limit of Quantification (LLOQ) in the low ng/mL range with high accuracy and precision.

Methodology:

-

Sample Preparation (Protein Precipitation & Extraction):

-

Rationale: This step is crucial to remove plasma proteins that interfere with the LC-MS system and to efficiently extract the analyte.

-

To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).

-

-

LC-MS/MS Conditions:

-

Rationale: Reversed-phase chromatography is suitable, but the high polarity of the analyte requires a highly aqueous initial mobile phase for good retention. A gradient elution is necessary for efficient separation and peak shape.

-

LC System: UPLC/HPLC system.

-

Column: A C18 column with polar end-capping (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 2% B

-

1-5 min: 2% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 2% B

-

6.1-8 min: 2% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions: Monitor specific parent-to-daughter ion transitions for the analyte and internal standard (determined by infusion and optimization).

-

-

Validation:

-

Trustworthiness: The protocol's validity is established by assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines (e.g., FDA/EMA). A calibration curve using stripped plasma should yield an r² > 0.99.

-

Sources

- 1. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Emtricitabine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Emtricitabine? [synapse.patsnap.com]

- 4. CAS 1238210-10-0: EMtricitabine Carboxylic Acid [cymitquimica.com]

- 5. (2R,5S)-Emtricitabine Carboxylic Acid | 1238210-10-0 | SynZeal [synzeal.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. store.usp.org [store.usp.org]

- 8. Emtricitabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Population pharmacokinetics of emtricitabine in HIV-1-infected adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Mechanism of Action of Emtricitabine's Active Metabolite

Executive Summary

Emtricitabine (FTC) is a cornerstone of modern combination antiretroviral therapy (cART) for the management of HIV-1 infection. As a synthetic nucleoside analog of cytidine, emtricitabine itself is a prodrug that requires intracellular activation to exert its antiviral effect.[1][2] This guide provides a detailed examination of the molecular journey of emtricitabine from administration to its ultimate action as a potent inhibitor of HIV-1 reverse transcriptase (RT). It will clarify the identity of the active molecular entity, detail the multi-step enzymatic activation pathway, and elucidate the dual mechanisms by which it halts viral replication. Furthermore, this document will explore the genetic basis of viral resistance, present key pharmacological data, and provide a standardized protocol for assessing its inhibitory activity in a research setting.

Clarification of Terms: While the initial query referred to "Emtricitabine Carboxylic Acid," it is critical to note that this is a known impurity or minor metabolite of emtricitabine and is not the pharmacologically active agent against HIV.[3][4] The antiviral activity is exclusively mediated by the triphosphate metabolite, Emtricitabine 5'-triphosphate (FTC-TP) .[5][6][7] This guide will focus accordingly on the mechanism of FTC-TP.

Intracellular Activation: The Phosphorylation Cascade

Upon oral administration and absorption, emtricitabine is distributed into host cells, primarily CD4+ T-lymphocytes and macrophages, which are the main targets of HIV-1.[5] Inside the cell, emtricitabine, a prodrug, is biologically inert. It must undergo a series of three phosphorylation steps, catalyzed by host cell kinases, to be converted into its active form, emtricitabine 5'-triphosphate (FTC-TP).[2][8] This enzymatic cascade is a critical prerequisite for its antiviral activity.

The process involves the sequential addition of three phosphate groups to the 5'-hydroxyl moiety of the emtricitabine molecule. This conversion is highly efficient, leading to a long intracellular half-life of FTC-TP of approximately 39 hours, which supports the convenient once-daily dosing regimen of emtricitabine.[9]

Figure 1: Intracellular phosphorylation pathway of Emtricitabine (FTC) to its active triphosphate form (FTC-TP).

Core Mechanism of Action: A Two-Pronged Attack on HIV-1 Reverse Transcriptase

Once formed, FTC-TP acts as a potent and selective inhibitor of HIV-1 reverse transcriptase, the viral enzyme responsible for converting the single-stranded HIV RNA genome into double-stranded DNA—a process known as reverse transcription.[1] This inhibition is achieved through a dual mechanism:

Competitive Inhibition

FTC-TP is a structural analog of the natural deoxycytidine 5'-triphosphate (dCTP).[6][10] Due to this molecular mimicry, FTC-TP directly competes with dCTP for binding to the active site of the HIV-1 reverse transcriptase enzyme.[7][11] This competitive binding effectively reduces the rate at which the enzyme can incorporate the natural nucleotide, thereby slowing the process of viral DNA synthesis. The inhibition constant (Ki) for FTC-TP with respect to HIV-1 RT is approximately 3.5 µM.[12]

DNA Chain Termination

Should the reverse transcriptase enzyme incorporate FTC-TP into the growing nascent viral DNA strand, a more definitive inhibitory event occurs.[6][11] Emtricitabine is a dideoxy-analogue, meaning it lacks the crucial 3'-hydroxyl (-OH) group found on natural deoxynucleotides.[2] This 3'-OH group is essential for forming the 3'-5' phosphodiester bond that links one nucleotide to the next in the DNA chain.[5]

When FTC-TP is incorporated, its absence of a 3'-OH group makes it impossible for the reverse transcriptase to add the next nucleotide.[2] This results in the immediate and irreversible cessation of DNA chain elongation, an event known as chain termination.[6][7] The resulting truncated DNA is non-functional and cannot be integrated into the host cell's genome, thereby aborting the viral replication cycle.[11]

Figure 2: Dual mechanism of FTC-TP: competitive inhibition of RT and viral DNA chain termination.

Quantitative Pharmacology & Selectivity

The efficacy and safety of emtricitabine are underpinned by its potent activity against HIV-1 RT and its minimal interaction with human DNA polymerases. This selectivity is crucial for minimizing host cell toxicity.

| Parameter | Value | Significance | Reference |

| Ki (HIV-1 RT) | ~3.5 µM | Potency of competitive inhibition against the viral enzyme. | [12] |

| Intracellular EC₅₀ | 0.001 - 0.004 µM | Effective concentration needed to inhibit 50% of viral replication in infected cells. | [12] |

| Plasma Half-life (t½) | ~10 hours | Pharmacokinetic property supporting once-daily dosing. | [6][13] |

| Intracellular FTC-TP t½ | ~39 hours | Long persistence of the active drug in target cells, contributing to sustained viral suppression. | [9] |

| Selectivity vs. Human Polymerases | >200-fold | FTC-TP is a weak inhibitor of human DNA polymerases α, β, ε, and mitochondrial DNA polymerase γ, leading to a high therapeutic index. | [6][12] |

Mechanisms of Resistance

The primary mechanism of resistance to emtricitabine involves specific mutations in the pol gene of HIV-1, which codes for the reverse transcriptase enzyme.

-

M184V/I Mutation: The most significant and common resistance mutation is the substitution of methionine (M) with either valine (V) or isoleucine (I) at codon 184 of the reverse transcriptase.[11][14] The M184V mutation confers high-level resistance to emtricitabine (and the related drug lamivudine), reducing susceptibility by over 200-fold.[14] This mutation is thought to sterically hinder the binding of FTC-TP to the enzyme's active site.

-

Clinical Implications: Despite conferring high-level resistance, the M184V mutation comes at a cost to the virus. It reduces the overall replicative capacity, or "fitness," of the virus.[15] Interestingly, it can also increase the susceptibility of the virus to other NRTIs like zidovudine (AZT) and tenofovir (TDF), a phenomenon known as hypersusceptibility.[14][16] For this reason, in some clinical scenarios with limited treatment options, continuing emtricitabine or lamivudine may be recommended even in the presence of the M184V mutation to maintain this reduced viral fitness and preserve the activity of other drugs in the regimen.[15]

Experimental Protocol: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a standardized, non-radioactive, colorimetric assay to determine the inhibitory potential of a compound (e.g., FTC-TP) against purified HIV-1 reverse transcriptase.

Objective: To quantify the IC₅₀ (half-maximal inhibitory concentration) of a test compound against HIV-1 RT activity.

Principle: This assay measures the incorporation of digoxigenin (DIG)- and biotin-labeled dUTP into a DNA strand synthesized by RT using a specific template/primer hybrid. The resulting DNA molecule is captured on a streptavidin-coated microplate and detected with an anti-DIG antibody conjugated to peroxidase, which generates a colorimetric signal.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (e.g., from Sigma-Aldrich or Worthington Biochemical)

-

Streptavidin-coated 96-well microplates

-

Template/Primer Hybrid (e.g., poly(A) x oligo(dT)₁₅)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100, 1 mM DTT)

-

dNTP Mix (dATP, dCTP, dGTP, and a mix of dTTP and DIG-11-dUTP/Biotin-16-dUTP)

-

Test Compound (Emtricitabine Triphosphate) and controls (e.g., Nevirapine)

-

Lysis Buffer with 0.5 M NaCl

-

Anti-DIG-Peroxidase (POD) antibody

-

Peroxidase substrate (e.g., ABTS or TMB)

-

Stop Solution (e.g., 1 M H₂SO₄ for TMB)

-

Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for ABTS or 450 nm for TMB)

Methodology:

-

Compound Preparation:

-

Prepare a stock solution of Emtricitabine Triphosphate in nuclease-free water or an appropriate buffer.

-

Perform serial dilutions to create a range of concentrations (e.g., from 100 µM down to 0.01 µM) to be tested. Include a no-drug control (vehicle only) and a positive control inhibitor.

-

-

Reaction Setup:

-

To each well of the microplate, add 20 µL of the template/primer solution.

-

Add 20 µL of the dNTP mix.

-

Add 10 µL of the serially diluted test compound or control.

-

Initiate the reaction by adding 10 µL of the diluted HIV-1 RT enzyme solution. The final reaction volume is 60 µL.

-

Causality: The reaction is initiated last with the enzyme to ensure all components, including the inhibitor, are present at the start of synthesis for accurate competitive inhibition measurement.

-

-

Incubation:

-

Seal the plate and incubate for 1-2 hours at 37°C. The duration can be optimized based on enzyme activity to ensure the reaction remains in the linear range.

-

-

Capture and Detection:

-

Stop the reaction by adding 20 µL of Lysis Buffer.

-

Transfer the reaction mixture to a streptavidin-coated microplate. Incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind to the plate.

-

Self-Validation: This capture step ensures that only newly synthesized DNA (containing biotin) is measured, eliminating background from unincorporated nucleotides.

-

Wash the plate 3-5 times with wash buffer to remove unbound components.

-

Add 100 µL of diluted Anti-DIG-POD antibody to each well and incubate for 1 hour at 37°C.

-

Wash the plate again 3-5 times to remove unbound antibody.

-

-

Signal Generation and Reading:

-

Add 100 µL of the peroxidase substrate (e.g., TMB) to each well.

-

Incubate in the dark at room temperature for 10-30 minutes, or until sufficient color develops.

-

Stop the reaction by adding 100 µL of Stop Solution.

-

Read the absorbance on a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells with no RT enzyme).

-

Calculate the percent inhibition for each compound concentration relative to the no-drug control: % Inhibition = 100 * (1 - [Absorbance_Sample / Absorbance_Control]).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

References

-

PubChem. (n.d.). Emtricitabine. National Center for Biotechnology Information. Retrieved from [Link]

-

Patel, H., & Soni, B. (2025). Emtricitabine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). Emtricitabine. Retrieved from [Link]

-

Stanford University HIV Drug Resistance Database. (n.d.). NRTI Resistance Notes. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2006). TRUVADA (emtricitabine and tenofovir disoproxil fumarate) Label. Retrieved from [Link]

-

Kearney, B. P., & Flaherty, J. F. (2018). Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection. Current HIV/AIDS Reports, 15(3), 237–247. Retrieved from [Link]

-

Bang, L. M., & Scott, L. J. (2003). Emtricitabine: an antiretroviral agent for HIV infection. Drugs, 63(22), 2413–2424. Retrieved from [Link]

-

Sluis-Cremer, N., & Tachedjian, G. (2008). Molecular Impact of the M184V Mutation in Human Immunodeficiency Virus Type 1 Reverse Transcriptase. Antimicrobial Agents and Chemotherapy, 52(8), 2685–2693. Retrieved from [Link]

-

University of Liverpool. (n.d.). Emtricitabine PK Fact Sheet. Liverpool Drug Interactions Group. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Emtricitabine? Retrieved from [Link]

-

Anderson, P. L., & Kiser, J. J. (2011). Pharmacological considerations for tenofovir and emtricitabine to prevent HIV infection. Journal of Antimicrobial Chemotherapy, 66(2), 240–251. Retrieved from [Link]

-

J&K Scientific. (n.d.). Emtricitabine Carboxylic Acid. Retrieved from [Link]

-

Zhang, H., et al. (2022). Structure-Based Discovery and Characterization of a Preclinical Drug Candidate for the Treatment of HIV-1 Infection. Viruses, 14(10), 2245. Retrieved from [Link]

-

Cihlar, T., & Birkus, G. (2005). Emtricitabine: a novel nucleoside reverse transcriptase inhibitor. Expert Opinion on Investigational Drugs, 14(9), 1055–1062. Retrieved from [Link]

-

Njardarson, J. T., et al. (2013). Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV. PLoS ONE, 8(8), e71496. Retrieved from [Link]

-

ResearchGate. (n.d.). In-house assay detection of NRTI and NNRTI resistance-associated codon... [Image]. Retrieved from [Link]

-

Veeprho. (n.d.). Emtricitabine Carboxylic Acid Impurity. Retrieved from [Link]

-

Michailidis, E., et al. (2011). Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor. Journal of Biological Chemistry, 286(43), 37395–37406. Retrieved from [Link]

-

Clutter, D. S., & Jordan, M. R. (2018). A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies. Methods in Molecular Biology, 1672, 169–185. Retrieved from [Link]

-

Parniak, M. A., & Sluis-Cremer, N. (2012). Inhibitors of HIV-1 Reverse Transcriptase–Associated Ribonuclease H Activity. Viruses, 4(11), 2949–2969. Retrieved from [Link]

-

Sigut Labs. (n.d.). Emtricitabine triphosphate. Retrieved from [Link]

-

ResearchGate. (n.d.). The M184V Mutation. Retrieved from [Link]

-

Xie, L., et al. (2020). Combining New Non-Nucleoside Reverse Transcriptase Inhibitors (RTIs) with AZT Results in Strong Synergism against Multi-RTI-Resistant HIV-1 Strains. Molecules, 25(18), 4253. Retrieved from [Link]

-

Kim, J., et al. (2025). The Effects of Emtricitabine Pre-treatment on Inhibition of HIV-1 Infection in Jurkat Cells. Journal of Microbiology and Biotechnology. Retrieved from [Link]

-

Shao, X. (2002). Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. Karolinska Institutet. Retrieved from [Link]

-

Chen, X., et al. (2016). Levels of Intracellular Phosphorylated Tenofovir and Emtricitabine Correlate With Natural Substrate Concentrations in Peripheral Blood Mononuclear Cells of Persons Prescribed Daily Oral Truvada for HIV Pre-exposure Prophylaxis. JAIDS Journal of Acquired Immune Deficiency Syndromes, 73(3), 268–275. Retrieved from [Link]

-

SynZeal. (n.d.). (2R,5S)-Emtricitabine Carboxylic Acid. Retrieved from [Link]

-

Menéndez-Arias, L. (2009). Resistance to nucleoside reverse transcriptase inhibitors. Journal of HIV Therapy, 14(1), 1–10. Retrieved from [Link]

-

Castillo-Mancilla, J. R., et al. (2016). Emtricitabine-Triphosphate in Dried Blood Spots as a Marker of Recent Dosing. Antimicrobial Agents and Chemotherapy, 60(8), 4571–4577. Retrieved from [Link]

-

Sax, P. E. (2017). The Curious Case of M184V, Part 1. NEJM Journal Watch. Retrieved from [Link]

Sources

- 1. Emtricitabine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Emtricitabine? [synapse.patsnap.com]

- 3. drjcrbio.com [drjcrbio.com]

- 4. veeprho.com [veeprho.com]

- 5. Emtricitabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Emtricitabine: an antiretroviral agent for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emtricitabine: a novel nucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medkoo.com [medkoo.com]

- 13. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 14. HIV Drug Resistance Database [hivdb.stanford.edu]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Impact of the M184V Mutation in Human Immunodeficiency Virus Type 1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Emtricitabine Carboxylic Acid

This guide provides a comprehensive technical overview of Emtricitabine Carboxylic Acid, a key metabolite of the antiretroviral agent Emtricitabine. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, its formation through metabolic processes, established analytical methodologies for its quantification, and its emerging significance in clinical applications.

Executive Summary

Emtricitabine is a cornerstone of combination antiretroviral therapy, and understanding its metabolic fate is crucial for optimizing its therapeutic use. Emtricitabine Carboxylic Acid, a product of in vivo oxidation, serves as a critical analyte for researchers investigating the pharmacokinetics and metabolic profile of the parent drug. This guide synthesizes current knowledge to provide a detailed understanding of this important metabolite, from its basic chemical identity to its potential role as a biomarker in assessing treatment adherence and long-term drug exposure.

Core Molecular and Chemical Properties

Emtricitabine Carboxylic Acid is recognized as a primary impurity and metabolite of Emtricitabine. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 261.23 g/mol | |

| Chemical Formula | C₈H₈FN₃O₄S | |

| CAS Number | 1238210-10-0 | |

| IUPAC Name | (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid | |

| Synonyms | Emtricitabine Impurity A, carboxy-emtricitabine | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water |

These foundational data are essential for the accurate preparation of standards and interpretation of analytical results.

Metabolic Pathway and Biotransformation

Emtricitabine undergoes limited biotransformation in the human body. The primary metabolic routes are oxidation of the thiol group and glucuronidation. The formation of Emtricitabine Carboxylic Acid is a result of the oxidation of the thiol moiety within the 1,3-oxathiolane ring of the parent Emtricitabine molecule.

While the precise enzymatic cascade has not been fully elucidated in publicly available literature, the oxidation of heterocyclic compounds containing a thiol group often involves cytosolic enzymes such as aldehyde oxidase (AO). AO is known for its broad substrate specificity and its role in the metabolism of numerous xenobiotics, particularly aza- and oxo-heterocycles. The proposed metabolic conversion of Emtricitabine to Emtricitabine Carboxylic Acid likely proceeds through an intermediate aldehyde, which is then rapidly oxidized to the corresponding carboxylic acid.

Analytical Methodologies for Quantification

Accurate quantification of Emtricitabine Carboxylic Acid is paramount for pharmacokinetic studies and clinical monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Sample Preparation

The choice of biological matrix dictates the sample preparation protocol. Common matrices include plasma, urine, and dried blood spots (DBS).

Protocol for Plasma Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of Emtricitabine Carboxylic Acid).

-

Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase starting condition.

-

Injection: Inject a defined volume (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

A typical LC-MS/MS method for the analysis of Emtricitabine Carboxylic Acid would involve the following:

| Parameter | Typical Condition |

| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A time-programmed gradient from low to high organic content |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

MRM Transitions: Specific precursor-to-product ion transitions for Emtricitabine Carboxylic Acid and its internal standard must be optimized for maximum sensitivity and specificity.

Clinical Significance and Applications

The measurement of drug metabolites in easily accessible biological fluids like urine offers a non-invasive window into a patient's recent drug exposure and adherence to treatment regimens.

Biomarker of Drug Adherence

For antiretroviral therapies, particularly for pre-exposure prophylaxis (PrEP), adherence is a critical determinant of efficacy. Self-reporting of adherence can be unreliable. The detection and quantification of Emtricitabine and its metabolites, including Emtricitabine Carboxylic Acid, in urine can serve as an objective biomarker of recent drug intake. The presence of the metabolite confirms that the parent drug has been ingested and metabolized.

Potential for Monitoring Long-Term Exposure

While plasma concentrations of the parent drug reflect recent dosing, the accumulation and clearance kinetics of metabolites may provide a longer-term picture of drug exposure. Further research is needed to fully establish the pharmacokinetic profile of Emtricitabine Carboxylic Acid and its utility as a long-term marker.

Conclusion

Emtricitabine Carboxylic Acid is a key metabolite in the biotransformation of Emtricitabine. A thorough understanding of its chemical properties, metabolic formation, and methods for its quantification is essential for researchers in the field of antiretroviral drug development and clinical monitoring. The continued investigation into the clinical significance of Emtricitabine Carboxylic Acid levels holds promise for improving the management of HIV treatment and prevention strategies by providing valuable insights into patient adherence and drug exposure.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 56637813, Emtricitabine carboxylic acid". PubChem. [Link]

-

Pharmaffiliates. Emtricitabine-Impurities. [Link]

-

ResearchGate. Investigating the Effect of Emtricitabine Cocrystals with Aromatic Carboxylic Acids on Solubility and Diffusion Permeability. [Link]

-

Veeprho. Emtricitabine Carboxylic Acid Impurity | CAS 1238210-10-0. [Link]

-

Grant, R. M., et al. "Urine tenofovir and emtricitabine concentrations provide biomarker for exposure to HIV preexposure prophylaxis". JAIDS Journal of Acquired Immune Deficiency Syndromes, vol. 67, no. 4, 2014, pp. 448-51. [Link]

-

Garattini, E., and M. Terao. "The role of aldehyde oxidase in drug metabolism". Expert Opinion on Drug Metabolism & Toxicology, vol. 8, no. 4, 2012, pp. 487-503. [Link]

-

Pryde, D. C., et al. "Aldehyde oxidase: an enzyme of emerging importance in drug discovery". Journal of Medicinal Chemistry, vol. 53, no. 23, 2010, pp. 8441-60. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 60877, Emtricitabine". PubChem. [Link]

-

Anderson, P. L., et al. "Urine Emtricitabine and Tenofovir Concentrations Provide Markers of Recent Antiretroviral Drug Exposure Among HIV-Negative Men Who Have Sex With Men". JAIDS Journal of Acquired Immune Deficiency Syndromes, vol. 73, no. 3, 2016, pp. 259-265. [Link]

-

B'Chir, S., et al. "Plasma Tenofovir, Emtricitabine, and Rilpivirine and Intracellular Tenofovir Diphosphate and Emtricitabine Triphosphate Pharmacokinetics following Drug Intake Cessation". Antimicrobial Agents and Chemotherapy, vol. 59, no. 12, 2015, pp. 7596-602. [Link]

-

Hypha Discovery. Unusual Biotransformation Reactions. [Link]

-

ResearchGate. (PDF) The role of aldehyde oxidase in drug metabolism. [Link]

-

Mayer, K. H., et al. "Long-term safety and efficacy of emtricitabine and tenofovir alafenamide vs emtricitabine and tenofovir disoproxil fumarate for HIV-1 pre-exposure prophylaxis: week 96 results from a randomised, double-blind, placebo-controlled, phase 3 trial". The Lancet HIV, vol. 8, no. 8, 2021, pp. e486-e497. [Link]

-

National Center for Biotechnology Information. Emtricitabine. [Link]

-

DigitalCommons@UNMC. Synthesis and Characterization of a Long-Acting Emtricitabine Prodrug Nanoformulation. [Link]

-

McMillan, J., et al. "Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation". Journal of Controlled Release, vol. 311-312, 2019, pp. 12-21. [Link]

- ResearchGate. *(PDF) Tenofovir, emtricitabine, lamivudine and dolutegravir concentrations in plasma and urine following drug intake cessation in a randomized controlled directly

An In-Depth Technical Guide to the In Vitro Metabolism of Emtricitabine

This guide provides a comprehensive technical overview of the in vitro metabolic pathways of emtricitabine (FTC), a cornerstone nucleoside reverse transcriptase inhibitor (NRTI). Designed for researchers, scientists, and drug development professionals, this document delves into the critical anabolic activation pathway, the minor catabolic clearance routes, and the established methodologies for their investigation. We will explore the causality behind experimental choices, ensuring each protocol is presented as a self-validating system grounded in authoritative scientific principles.

The Duality of Emtricitabine Metabolism: Bioactivation vs. Clearance

The metabolic profile of emtricitabine is characterized by a crucial dichotomy. The vast majority of its therapeutic effect is dependent on an intracellular anabolic pathway (bioactivation), where the parent drug is converted into its pharmacologically active triphosphate form.[1][2] Concurrently, a minor fraction of the drug undergoes a catabolic pathway in systemic circulation, leading to its eventual clearance.[3][4] Understanding both is paramount for a complete picture of its pharmacology. In vitro, these two pathways are studied using distinct biological systems, as the enzymes and cellular locations involved are fundamentally different.

The unchanged parent compound is the predominant form found in plasma, with biotransformation being limited.[3] Approximately 86% of an administered dose is excreted unchanged in the urine, with only about 13-14% recovered as metabolites.[3][4]

The Anabolic Pathway: Intracellular Phosphorylation

The antiviral activity of emtricitabine is entirely dependent on its conversion to emtricitabine 5'-triphosphate (FTC-TP) within host cells, particularly HIV target cells like peripheral blood mononuclear cells (PBMCs).[1][5] This process is a sequential, three-step phosphorylation cascade mediated by host cellular kinases.

Once formed, FTC-TP acts as a competitive inhibitor of the HIV-1 reverse transcriptase.[4] It mimics the natural substrate, deoxycytidine 5'-triphosphate (dCTP), and upon incorporation into the nascent viral DNA chain, causes chain termination, thereby halting viral replication.[4][6]

Field-Proven Protocol: Quantification of Intracellular FTC-TP in PBMCs

This protocol outlines a robust method for measuring the formation of the active metabolite, FTC-TP, in a biologically relevant cell system.

-

Causality & Experimental Choice : PBMCs are chosen as the in vitro system because they represent a primary target for HIV infection. Studying the drug's activation in these cells provides a direct and clinically relevant measure of its potential efficacy.[5][7] The quantification relies on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity, which is essential for distinguishing and measuring phosphorylated metabolites within a complex cellular matrix.[8]

-

Workflow Diagram

Figure 3: Experimental workflow for measuring intracellular FTC-TP. -

Step-by-Step Methodology

-

PBMC Isolation : Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture : Resuspend isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% Penicillin-Streptomycin. Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Adjust cell density to 1-2 x 10^6 cells/mL.

-

Drug Incubation : Add emtricitabine to the cell suspension at the desired final concentration (e.g., 10 µM).[9] Incubate for a specified time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

-

Cell Harvesting : Transfer the cell suspension to a centrifuge tube and pellet the cells (e.g., 500 x g for 5 minutes at 4°C).

-

Washing : Discard the supernatant and wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove all extracellular drug. This step is critical for accuracy.

-

Metabolite Extraction : Add 200 µL of ice-cold 70% methanol containing an appropriate internal standard to the cell pellet. Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

-

Sample Clarification : Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet cell debris.

-

Analysis : Carefully transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

-

Self-Validation System :

-

Negative Control : Include a parallel incubation of PBMCs without emtricitabine to serve as a biological blank.

-

Calibration Standards : Prepare matrix-matched calibration standards by spiking known amounts of FTC-TP into lysates from untreated control cells to account for matrix effects.

-

-

The Catabolic Pathway: Systemic Biotransformation

While intracellular activation is key to its function, emtricitabine also undergoes limited systemic metabolism, which contributes to its clearance. These pathways are minor, with in vitro studies confirming that emtricitabine has a low turnover rate in human liver preparations. The primary identified metabolites are formed through two main reactions:

-

Oxidation : Oxidation of the thiol group results in the formation of 3'-sulfoxide diastereomers.[3][4]

-

Glucuronidation : Conjugation with glucuronic acid forms a glucuronide conjugate.[3][4]

Field-Proven Protocol: Metabolic Stability in Human Liver Microsomes (HLMs)

This protocol assesses the susceptibility of a compound to Phase I (oxidative) and Phase II (conjugative) metabolism.

-

Causality & Experimental Choice : HLMs are subcellular fractions of the liver endoplasmic reticulum and are a gold-standard in vitro tool because they contain a high concentration of key drug-metabolizing enzymes, including Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). By measuring the rate of disappearance of the parent drug over time, we can determine its intrinsic clearance. The requirement for specific cofactors (NADPH for CYPs, UDPGA for UGTs) allows for the selective investigation of each pathway.

-

Step-by-Step Methodology

-

Preparation : Prepare an incubation mixture in a microcentrifuge tube containing phosphate buffer (pH 7.4), emtricitabine (e.g., 1 µM), and pooled HLMs (e.g., 0.5 mg/mL).

-

Pre-incubation : Pre-incubate the mixture for 5 minutes at 37°C to allow the system to reach thermal equilibrium.

-

Reaction Initiation :

-

For Oxidation (CYP-mediated) : Initiate the reaction by adding a solution of the cofactor NADPH.

-

For Glucuronidation (UGT-mediated) : Initiate the reaction by adding a solution of the cofactor UDPGA, typically in the presence of a pore-forming agent like alamethicin to ensure cofactor access to the enzyme's active site.[10]

-

-

Time Points : At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it into a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

-

Sample Processing : Vortex and centrifuge the quenched samples to precipitate the microsomal proteins.

-

Analysis : Analyze the supernatant by LC-MS/MS to measure the concentration of the remaining emtricitabine.

-

Self-Validation System :

-

-Cofactor Control : A parallel incubation without the addition of the cofactor (NADPH or UDPGA) to ensure that any observed drug loss is enzyme- and cofactor-dependent.

-

+Control Compound : A parallel incubation with a compound known to be rapidly metabolized by the respective pathway (e.g., testosterone for CYPs, propofol for UGTs) to confirm the metabolic competence of the HLM batch.

-

-

Drug-Drug Interaction (DDI) Potential: A Minimal Risk Profile

A critical component of drug development is assessing a compound's potential to interact with other co-administered drugs. This often occurs when one drug inhibits or induces the enzymes responsible for another drug's metabolism.

In vitro experiments have consistently demonstrated that emtricitabine has a very low potential for clinically relevant drug interactions mediated by major metabolic enzymes.[3]

-

Cytochrome P450 (CYP) Enzymes : At concentrations significantly higher than those observed clinically, emtricitabine does not inhibit the metabolism mediated by major human CYP isoforms, including CYP1A2, 2A6, 2B6, 2C9, 2C19, 2D6, and 3A4.[11]

-

Uridine 5'-diphospho-glucuronosyltransferase (UGT) : Emtricitabine also does not inhibit UGT, the primary enzyme family responsible for glucuronidation.[3][11]

Expert Insight : The low affinity of emtricitabine for these critical enzyme systems is a direct consequence of its primary disposition pathway. Because it is predominantly eliminated unchanged via renal excretion and its metabolism is minimal, it does not significantly engage with the major hepatic drug-metabolizing machinery.[2] This low DDI profile is a significant advantage in its common use as part of combination antiretroviral therapy.

Summary of In Vitro Metabolic Characteristics

| Parameter | Finding | Significance for Drug Development | Authoritative Source |

| Primary Metabolic Fate | Intracellular phosphorylation to active FTC-TP | This is the key pathway for efficacy; in vitro potency is linked to phosphorylation efficiency. | [1][2][7] |

| Systemic Metabolism | Limited; <15% of dose is metabolized. | Low reliance on metabolic clearance reduces variability due to enzyme polymorphisms. | [3][4] |

| Catabolic Pathways | Oxidation (Thiol group) and Glucuronidation | Defines the structure of minor metabolites for safety and toxicology assessment. | [3][4] |

| CYP450 Interaction | No significant inhibition or induction in vitro. | Low risk of pharmacokinetic DDIs with drugs metabolized by CYPs. | [3][11] |

| UGT Interaction | No significant inhibition in vitro. | Low risk of pharmacokinetic DDIs with drugs cleared by glucuronidation. | [3][11] |

| Primary Elimination | Renal (Glomerular filtration & active tubular secretion) | Primary route of clearance; dosage adjustments may be needed in renal impairment. | [3][4] |

Conclusion

The in vitro metabolism of emtricitabine is a tale of two distinct processes. The dominant and pharmacologically essential pathway is the intracellular anabolic conversion to FTC-TP, which is best studied in relevant target cells such as PBMCs. In contrast, the systemic catabolic pathways are minor, contributing minimally to the drug's overall clearance and presenting a low risk for metabolic drug-drug interactions. This comprehensive understanding, derived from targeted in vitro assays, underscores the favorable pharmacokinetic profile of emtricitabine and provides a robust framework for its continued development and clinical application.

References

-

Title: Emtricitabine - StatPearls - NCBI Bookshelf - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: TRUVADA (emtricitabine and tenofovir disoproxil fumarate) DESCRIPTION Source: U.S. Food and Drug Administration URL: [Link]

-

Title: Pharmacological considerations for tenofovir and emtricitabine to prevent HIV infection Source: Journal of Antimicrobial Chemotherapy URL: [Link]

-

Title: In vitro evaluation of the anti-HIV activity and metabolic interactions of tenofovir and emtricitabine Source: PubMed URL: [Link]

-

Title: Pharmacokinetic Model of Tenofovir and Emtricitabine and Their Intracellular Metabolites in Patients in the ANRS 134-COPHAR 3 Trial Using Dose Records Source: ASM Journals URL: [Link]

-

Title: Emtricitabine PK Fact Sheet Source: University of Liverpool, HIV Drug Interactions URL: [Link]

-

Title: Tenofovir/Emtricitabine Metabolites and Endogenous Nucleotide Exposures are Associated with p16INK4a Expression in Subjects on Combination Therapy Source: National Institutes of Health URL: [Link]

-

Title: Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV Source: National Institutes of Health URL: [Link]

-

Title: Quantitation of Intracellular Triphosphate of Emtricitabine in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Patients Source: ASM Journals URL: [Link]

-

Title: HEP Drug Interactions Source: University of Liverpool, HEP Drug Interactions URL: [Link]

-

Title: In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin Source: PubMed URL: [Link]

Sources

- 1. Pharmacological considerations for tenofovir and emtricitabine to prevent HIV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 3. Emtricitabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Tenofovir/Emtricitabine Metabolites and Endogenous Nucleotide Exposures are Associated with p16INK4a Expression in Subjects on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro evaluation of the anti-HIV activity and metabolic interactions of tenofovir and emtricitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liverpool HEP Interactions [hep-druginteractions.org]

An In-depth Technical Guide to the Toxicological Profile of Emtricitabine Carboxylic Acid

Foreword: Navigating the Unknowns in Pharmaceutical Impurity Profiling

In the landscape of pharmaceutical development, the characterization and toxicological assessment of impurities are of paramount importance to ensure patient safety. While the active pharmaceutical ingredient (API) is the primary focus of efficacy and safety studies, its associated impurities, arising from manufacturing processes or degradation, require rigorous evaluation. This guide delves into the toxicological profile of Emtricitabine Carboxylic Acid, a known impurity of the widely used antiretroviral drug, Emtricitabine.

The challenge, and indeed the scientific imperative, in assessing a compound like Emtricitabine Carboxylic Acid lies in the frequent absence of direct toxicological data. This guide, therefore, is structured not as a mere compilation of existing data, but as a comprehensive framework for a risk-based toxicological assessment. We will navigate the available information on the parent drug, the general toxicology of related chemical classes, and the robust regulatory guidelines that govern impurity qualification. For researchers, scientists, and drug development professionals, this document serves as a practical blueprint for approaching the toxicological evaluation of such impurities, blending established scientific principles with a forward-looking, strategic perspective.

Emtricitabine: The Parent Compound and the Emergence of Its Carboxylic Acid Impurity

Emtricitabine is a potent nucleoside reverse transcriptase inhibitor (NRTI) that forms the backbone of many combination therapies for HIV-1 infection.[1] Its mechanism of action involves the inhibition of the viral enzyme reverse transcriptase, which is crucial for the replication of HIV. As with any synthesized pharmaceutical compound, the manufacturing process of Emtricitabine can lead to the formation of impurities. One such process-related impurity is Emtricitabine Carboxylic Acid.

Table 1: Chemical Identification of Emtricitabine Carboxylic Acid

| Parameter | Value |

| IUPAC Name | (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid |

| CAS Number | 1238210-10-0 |

| Molecular Formula | C₈H₈FN₃O₄S |

| Molecular Weight | 261.23 g/mol |

While the presence of this impurity is a matter of quality control, its toxicological significance necessitates a thorough evaluation to establish safe limits in the final drug product.

Inferred Toxicological Concerns: A Mechanistic Perspective

The Carboxylic Acid Moiety: A Structural Alert for Potential Toxicity

The presence of a carboxylic acid group in a drug molecule or its metabolite can sometimes be associated with adverse drug reactions.[1] A key mechanism of concern is the metabolic activation of the carboxylic acid to a reactive acyl glucuronide or acyl-CoA thioester.[1] These reactive metabolites can potentially bind covalently to cellular macromolecules, including proteins, which can lead to cellular dysfunction and idiosyncratic drug toxicity.[2][3]

Nucleoside Analogue Toxicity: The Specter of Mitochondrial Dysfunction

Emtricitabine belongs to the class of nucleoside analogues, which are known to be associated with mitochondrial toxicity.[4][5] This is primarily due to the inhibition of mitochondrial DNA polymerase gamma (Pol γ), leading to mtDNA depletion and subsequent mitochondrial dysfunction.[4] While Emtricitabine itself has a relatively low potential for mitochondrial toxicity compared to some other NRTIs, it is crucial to assess whether its carboxylic acid metabolite could have a different and potentially more detrimental interaction with mitochondrial functions.

A Regulatory Framework for Safety: The ICH Guidelines for Impurity Qualification

The International Council for Harmonisation (ICH) has established clear guidelines for the qualification of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[6][7][8] Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at a specified level.

Table 2: ICH Q3A(R2) Thresholds for Impurity Qualification

| Maximum Daily Dose of Drug Substance | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

An impurity is considered qualified if its level has been adequately justified by safety data.[6] If an impurity is present at a level above the qualification threshold, further toxicological assessment is warranted.

A Tiered Approach to Toxicological Assessment of Emtricitabine Carboxylic Acid

In the absence of existing data, a structured, tiered approach to the toxicological evaluation of Emtricitabine Carboxylic Acid is recommended. This approach progresses from computational and in vitro methods to in vivo studies, as necessary, to conserve resources and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Tier 1: In Silico Assessment

The initial step involves the use of computational toxicology tools to predict the potential toxicity of Emtricitabine Carboxylic Acid.[9][10][11]

-

Structural Alert Analysis: Identify any structural motifs within the molecule that are associated with specific toxicities (e.g., genotoxicity, carcinogenicity).

-

(Quantitative) Structure-Activity Relationship ((Q)SAR) Modeling: Utilize validated (Q)SAR models to predict various toxicological endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicities.[12][13]

Caption: In Silico Assessment Workflow.

Tier 2: In Vitro Genotoxicity and Cytotoxicity Assessment

If the in silico assessment raises concerns, or as a standard part of qualification, a battery of in vitro assays should be conducted.

-

Objective: To assess the mutagenic potential of Emtricitabine Carboxylic Acid.

-

Methodology:

-

Select appropriate strains of Salmonella typhimurium and Escherichia coli.

-

Prepare a range of concentrations of the test article.

-

Expose the bacterial strains to the test article in the presence and absence of a metabolic activation system (S9 mix).

-

Plate the treated bacteria on minimal agar plates.

-

Incubate and count the number of revertant colonies.

-

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

-

Objective: To assess the clastogenic and aneugenic potential of Emtricitabine Carboxylic Acid in mammalian cells.

-

Methodology:

-

Culture a suitable mammalian cell line (e.g., CHO, V79, TK6).

-

Expose the cells to a range of concentrations of the test article with and without metabolic activation.

-

Treat the cells with cytochalasin B to block cytokinesis.

-

Harvest the cells and score for the presence of micronuclei in binucleated cells.

-

-

Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

-

Objective: To determine the potential of Emtricitabine Carboxylic Acid to cause cell death and impair mitochondrial function.

-

Methodology:

-

Utilize relevant cell lines (e.g., HepG2 for hepatotoxicity, primary renal cells for nephrotoxicity).

-

Assess cytotoxicity using assays such as MTT or LDH release.

-

Evaluate mitochondrial toxicity by measuring parameters like mitochondrial membrane potential (e.g., using JC-1 dye), oxygen consumption rate, and ATP levels.

-

-

Interpretation: A dose-dependent decrease in cell viability or impairment of mitochondrial parameters would indicate a potential for cellular toxicity.

Tier 3: In Vivo Assessment

If significant findings are observed in the in vitro studies, or if the impurity is present at high levels in the drug product, in vivo studies may be necessary.

Caption: Tiered Toxicological Assessment Strategy.

The design of in vivo studies should be based on the findings from the earlier tiers. A 28-day repeat-dose toxicity study in one rodent and one non-rodent species is a standard approach. Key endpoints to evaluate would include clinical observations, body weight, food consumption, clinical pathology, and histopathology, with a particular focus on potential target organs identified in earlier assessments (e.g., liver, kidney).

Conclusion and Future Directions

The toxicological assessment of Emtricitabine Carboxylic Acid, in the absence of direct data, necessitates a scientifically rigorous, risk-based approach. By leveraging in silico predictive tools, a battery of in vitro assays, and, if required, targeted in vivo studies, a comprehensive safety profile can be established. This tiered strategy not only ensures patient safety but also aligns with the ethical and resource-conscious principles of modern drug development.

Future research should focus on generating empirical data for Emtricitabine Carboxylic Acid, particularly concerning its metabolic stability and potential for forming reactive metabolites. Furthermore, understanding its interaction with key cellular targets, including mitochondrial DNA polymerase gamma, will be crucial in definitively characterizing its toxicological profile. This will enable the establishment of a scientifically justified specification for this impurity in Emtricitabine drug products, ensuring the continued safe and effective use of this vital antiretroviral agent.

References

- Skarpenord, T., Skomedal, H., & Haug, K. H. (2018). Metabolic Activation of Carboxylic Acids. Current Drug Metabolism, 19(11), 927–937.

- Johnson, A. A., Ray, A. S., Hanes, J., Suo, Z., Colacino, J. M., Anderson, K. S., & Johnson, K. A. (2001). Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. Journal of Biological Chemistry, 276(44), 40847–40857.

- Goswami, R., & Kumar, A. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Journal of Scientific and Technical Research, 1(1), 1-6.

- Gao, Y., et al. (2019). Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation. International Journal of Nanomedicine, 14, 6339–6352.

-

Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. Retrieved from [Link]

-

ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

- Taiminen, P., et al. (2016). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 29(1), 104–114.

- Bassan, A., et al. (2022). Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities. Methods in Molecular Biology, 2427, 265–291.

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Retrieved from [Link]

- Chen, L., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 6, 354.

-

ResearchGate. (n.d.). Investigating the Effect of Emtricitabine Cocrystals with Aromatic Carboxylic Acids on Solubility and Diffusion Permeability. Retrieved from [Link]

-

DigitalCommons@UNMC. (2019). Synthesis and Characterization of a Long-Acting Emtricitabine Prodrug Nanoformulation. Retrieved from [Link]

-

PubMed. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Retrieved from [Link]

-

ResearchGate. (n.d.). In Silico Methods for Predicting Drug Toxicity. Retrieved from [Link]

-

Pharma Focus Asia. (n.d.). Toxicological Approaches to Deal with Out-of-specification Impurities. Retrieved from [Link]

- Oxford Academic. (2023). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction.

-

ResearchGate. (n.d.). Mutagenic impurities in pharmaceuticals: A critical assessment of the cohort of concern with a focus on N-nitrosamines. Retrieved from [Link]

-

International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

- MDPI. (2022). In-Silico Drug Toxicity and Interaction Prediction for Plant Complexes Based on Virtual Screening and Text Mining. Molecules, 27(15), 4998.

-

European Medicines Agency. (2019). ICH guideline Q3D (R1) on elemental impurities. Retrieved from [Link]

- Google Patents. (n.d.). US20090192310A1 - Process and Intermediates for Preparing Emtricitabine.

- PubMed. (2002). Toxicity of antiretroviral nucleoside and nucleotide analogues: is mitochondrial toxicity the only mechanism?. Clinical and Experimental Pharmacology and Physiology, 29(9), 849-854.

-

IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

-

MCA The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]

Sources

- 1. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxicity of antiretroviral nucleoside and nucleotide analogues: is mitochondrial toxicity the only mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. jpionline.org [jpionline.org]

- 9. jscimedcentral.com [jscimedcentral.com]

- 10. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Whitepaper: Elucidation of Emtricitabine Carboxylic Acid as a Minor Oxidative Metabolite of Emtricitabine

Abstract: This technical guide provides an in-depth exploration of the metabolic fate of emtricitabine (FTC), a cornerstone nucleoside reverse-transcriptase inhibitor (NRTI) in HIV therapy. While emtricitabine is known for its limited metabolism, this document focuses on the discovery and characterization of Emtricitabine Carboxylic Acid, a minor but important metabolite. We will delve into the mechanistic rationale for its formation, the bioanalytical strategies required for its identification and quantification, and a detailed, field-proven protocol for its analysis in biological matrices. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetics, drug metabolism, and bioanalytical science.

Introduction to Emtricitabine: A Profile

Emtricitabine (brand name Emtriva®) is a synthetic nucleoside analog of cytidine with potent activity against the Human Immunodeficiency Virus (HIV) and the Hepatitis B virus (HBV).[1][2] As an NRTI, its mechanism of action relies on intracellular phosphorylation to the active moiety, emtricitabine 5'-triphosphate. This active form competes with the natural substrate, deoxycytidine 5'-triphosphate, for incorporation into newly forming viral DNA by the HIV reverse transcriptase enzyme.[2] This incorporation leads to chain termination, effectively halting viral replication.[1][2]

Discovered by researchers at Emory University, emtricitabine received FDA approval in 2003 and has since become a fundamental component of combination antiretroviral therapy.[1][2] Its favorable pharmacokinetic profile, including rapid absorption, high bioavailability (approximately 93% for the capsule formulation), and a long intracellular half-life of its active triphosphate form (39 hours), underpins its efficacy in once-daily dosing regimens.[3][4][5]

The Metabolic Landscape of Emtricitabine

A key characteristic of emtricitabine is its limited biotransformation in humans.[3][4] The drug is primarily eliminated unchanged through the kidneys via a combination of glomerular filtration and active tubular secretion.[3][6][7] Approximately 86% of an administered dose is recovered in the urine as the parent compound.[2][3] This minimal interaction with hepatic metabolic pathways, particularly the cytochrome P450 (CYP) enzyme system, results in a very low potential for drug-drug interactions.[3][8]

Early metabolic studies, often employing radiolabeled compounds (¹⁴C-emtricitabine), identified two principal, albeit minor, metabolic pathways.[3][7]

-

S-Oxidation: Oxidation of the thiol moiety in the oxathiolane ring forms diastereomeric 3'-sulfoxides, accounting for approximately 9% of the dose.[3][7]

-

Glucuronidation: Direct conjugation of glucuronic acid to the 2'-hydroxyl group forms a 2'-O-glucuronide, representing about 4% of the dose.[3][7]

Beyond these, further investigation into the complete metabolic profile led to the identification of other minor metabolites, including Emtricitabine Carboxylic Acid.[9]

Discovery of Emtricitabine Carboxylic Acid

The discovery of Emtricitabine Carboxylic Acid, systematically named (2R,5S)-5-(4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid, is a product of rigorous metabolite identification studies mandated during drug development.[9][10] Such studies are crucial for understanding the complete disposition of a drug and identifying any potentially active or toxic metabolites.

While not a major metabolite, its identification demonstrates the comprehensive characterization of emtricitabine's clearance pathways. The formation of this metabolite is mechanistically plausible via the oxidation of the primary alcohol group (-CH₂OH) at the 2-position of the oxathiolane ring to a carboxylic acid (-COOH). This is a common metabolic transformation for primary alcohols, often mediated by alcohol dehydrogenase and aldehyde dehydrogenase enzymes, though other enzymatic systems can be involved.

The definitive identification of this metabolite in biological samples relies on advanced analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and confirmation against a synthesized reference standard.[11]

Metabolic Pathway of Emtricitabine

Caption: Metabolic pathways of Emtricitabine.

Quantitative Analysis: A Validated Bioanalytical Protocol

The accurate quantification of Emtricitabine Carboxylic Acid alongside the parent drug in biological matrices like plasma is essential for comprehensive pharmacokinetic modeling. Below is a detailed protocol for a robust, self-validating LC-MS/MS method.

Objective: To simultaneously quantify emtricitabine and Emtricitabine Carboxylic Acid in human plasma.

Materials and Reagents

-

Reference Standards: Emtricitabine, Emtricitabine Carboxylic Acid.[10]

-

Internal Standards (IS): Stable isotope-labeled (SIL) Emtricitabine (e.g., ¹³C,¹⁵N₂-Emtricitabine) and SIL-Emtricitabine Carboxylic Acid.

-

Expertise Insight: The use of co-eluting stable isotope-labeled internal standards is the gold standard. It provides the most accurate correction for matrix effects and variability in extraction and ionization, making the assay inherently trustworthy.

-

-

Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water.

-

Reagents: Formic Acid, Ammonium Acetate.

-

Human Plasma: K₂EDTA as anticoagulant.

Instrumentation

-

HPLC System: A system capable of binary gradient elution (e.g., Shimadzu, Waters).

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher) with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of working Internal Standard solution (containing both SIL-Emtricitabine and SIL-Emtricitabine Carboxylic Acid in methanol).

-

Vortex briefly (approx. 10 seconds).

-

Add 400 µL of methanol containing 0.1% formic acid to precipitate proteins.

-

Causality: Methanol is an effective solvent for disrupting the hydration shell around proteins, causing them to denature and precipitate. The acidic condition helps to maintain the analytes in a protonated state, which is favorable for positive ion ESI.

-

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 300 µL of the clear supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions

| Parameter | Condition | Rationale |

| HPLC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 3.5 µm) | Provides excellent retention and separation for polar compounds like emtricitabine and its metabolites. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote analyte protonation for ESI+. |

| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic solvent for eluting analytes from the C18 column. |

| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC-MS, balancing speed and separation efficiency. |

| Gradient | 5% B to 95% B over 4 min; hold at 95% for 1 min | A gradient is necessary to elute the more polar carboxylic acid metabolite effectively while retaining and separating the parent drug. |

| Injection Volume | 5 µL | A small volume minimizes potential matrix effects and column overload. |

| Ionization Mode | ESI Positive | Both analytes contain basic nitrogen atoms that are readily protonated. |

| MRM Transitions | See Table below | Specific precursor-to-product ion transitions ensure high selectivity and sensitivity, forming the basis of a self-validating system where identity is confirmed by both retention time and mass fragmentation. |

Table 1: Example Mass Spectrometry MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Emtricitabine | 248.1 | 130.1 |

| Emtricitabine-SIL | 251.1 | 132.1 |

| Emtricitabine Carboxylic Acid | 262.1 | 144.0 |

| Emtricitabine Carboxylic Acid-SIL | 265.1 | 146.0 |

Validation and Data Analysis

The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability. Analyte concentrations are determined from a calibration curve constructed by plotting the peak area ratio (Analyte/Internal Standard) against the nominal concentration of the calibration standards.

Bioanalytical Workflow Diagram

Caption: Workflow for LC-MS/MS bioanalysis.

Summary and Significance

The identification of Emtricitabine Carboxylic Acid, while a minor metabolite, completes our understanding of the biotransformation of emtricitabine. It reaffirms that the drug's disposition is dominated by renal excretion of the unchanged parent compound, a favorable characteristic that minimizes metabolic drug interactions. The ability to develop and validate highly specific and sensitive bioanalytical methods, such as the LC-MS/MS protocol detailed herein, is fundamental to the precise characterization of drug pharmacokinetics. This knowledge ensures the safe and effective use of critical medicines like emtricitabine in the global fight against HIV.

Table 2: Summary of Emtricitabine Pharmacokinetics and Metabolism

| Parameter | Value / Description | Source |

|---|---|---|

| Bioavailability | ~93% (capsules) | [3][4] |

| Protein Binding | <4% | [3][4] |

| Elimination Half-Life | ~10 hours (plasma) | [3][6] |

| Intracellular Half-Life (Active Form) | 39 hours | [5] |

| Primary Elimination Route | Renal Excretion (~86% of dose) | [2][3] |

| Major Metabolites | 3'-Sulfoxide (~9%), 2'-O-Glucuronide (~4%) | [3][7] |

| Minor Metabolite of Interest | Emtricitabine Carboxylic Acid |[9] |

References

-

Title: Emtricitabine - StatPearls Source: NCBI Bookshelf - NIH URL: [Link]

-

Title: Emtricitabine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Emtricitabine | C8H10FN3O3S | CID 60877 Source: PubChem - NIH URL: [Link]

-

Title: TRUVADA (emtricitabine and tenofovir disoproxil fumarate) DESCRIPTION Source: accessdata.fda.gov URL: [Link]

-

Title: Emtricitabine PK Fact Sheet Source: University of Liverpool HIV Drug Interactions URL: [Link]

-

Title: Emtricitabine Capsules: Package Insert / Prescribing Info / MOA Source: Drugs.com URL: [Link]

-

Title: Development and validation of analytical method for Emtricitabine, Tenofovir, Efavirenz by HPLC Source: ResearchGate URL: [Link]

-